molecular formula C22H22N2O5 B3016467 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034313-69-2

1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B3016467
CAS No.: 2034313-69-2
M. Wt: 394.427
InChI Key: AZFPILWIEOWFKJ-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

The chemical compound "1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one" is involved in various synthetic and mechanistic studies, reflecting its relevance in creating novel heterocyclic compounds with potential industrial, biological, and medicinal applications.

One notable research direction involves the synthesis of chromene substituted isoxazolo[4,5-i]pyridine-A-oxides, showcasing a method for creating chromene derivatives through condensation-cyclisation processes. This method is highlighted for its efficiency, generality, and the absence of side products, pointing towards its application in synthesizing compounds with specific structural features for further chemical and biological evaluation (Rajanarendar, Karunakar, Ramesh, & Rao, 2006).

Another approach explored is the multicomponent reaction leading to the formation of 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. This process indicates the versatility of chromene derivatives in participating in reactions that yield compounds with diverse biological and medicinal properties, while also touching upon their ADME (absorption, distribution, metabolism, and excretion) profiles (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

Additionally, the structural elucidation and crystallography of related chromene compounds provide insights into their chemical behavior and interaction potential. For example, the crystal structure analysis of 1-(7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione reveals the geometric and electronic characteristics that could influence the reactivity and binding properties of such compounds (Marulasiddaiah, Kulkarni, Sharma, & Gupta, 2011).

Application in Medicinal Chemistry and Material Science

The research on chromene derivatives extends into their application in medicinal chemistry, where their anticancer activity and photophysical properties are investigated. Compounds synthesized from chromene precursors have been screened for their effectiveness against various cancer cell lines, demonstrating the therapeutic potential of chromene-based molecules. Their photophysical properties, including UV and fluorescence characteristics, are also studied to understand their behavior in biological systems and potential use in diagnostic applications (Kumar, Saidachary, Mallesham, Sridhar, Jain, Kalivendi, Rao, & Raju, 2013).

Moreover, advancements in the synthesis of chromene derivatives for optoelectronic devices are explored, highlighting the diverse applications of these compounds beyond biological systems. The development of compounds with specific electronic and photophysical properties indicates the role of chromene derivatives in material science, particularly in the fabrication of devices with enhanced photosensitivity and photocurrent characteristics (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019).

Properties

IUPAC Name

1,6-dimethyl-4-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-11-16(12-21(26)23(14)2)28-15-7-9-24(10-8-15)22(27)20-13-18(25)17-5-3-4-6-19(17)29-20/h3-6,11-13,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFPILWIEOWFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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